Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside
CAS No.: 53958-22-8
Cat. No.: VC0013691
Molecular Formula: C12H16O9
Molecular Weight: 304.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53958-22-8 |
|---|---|
| Molecular Formula | C12H16O9 |
| Molecular Weight | 304.251 |
| IUPAC Name | [(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
| Standard InChI | InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3/t7-,8-,9+,10+,11-/m1/s1 |
| Standard InChI Key | BDAQERIDXOJYBR-SAVGLBRCSA-N |
| SMILES | CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside possesses a well-defined chemical structure with the molecular formula C12H16O9 and a molecular weight of 304.251. This composition reflects the presence of the mannopyranoside core with specific modifications. The compound features a b-D-mannopyranose backbone with a methyl group attached at the anomeric position, creating the basic glycoside structure. The distinguishing features include acetyl groups (-OCOCH3) at positions 4 and 6 of the sugar ring, and a carbonyl bridge connecting positions 2 and 3.
Physical and Chemical Properties
The physical properties of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside are directly influenced by its functional groups. The acetyl substituents enhance the compound's solubility in organic solvents while reducing its water solubility compared to unmodified mannopyranoside. This solubility profile makes it suitable for various organic reactions and extractions, facilitating its use in synthetic procedures.
The presence of the carbonyl bridge affects the reactivity and stability of the compound by introducing strain and altering the electronic distribution within the molecule. This strained system can influence the compound's susceptibility to various chemical transformations, including hydrolysis, reduction, and nucleophilic substitution reactions. The acetyl groups serve as protecting groups but can also act as leaving groups under appropriate conditions, making them important sites for further chemical modifications.
Stereochemical Considerations
Synthesis Methods and Processes
General Synthetic Approach
The synthesis of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves a series of carefully controlled chemical transformations starting from appropriate mannose derivatives. The synthetic route typically begins with methyl b-D-mannopyranoside, which undergoes selective protection and modification reactions to introduce the desired functional groups at specific positions of the sugar ring. The precise control of reaction conditions is essential to achieve regioselectivity and stereoselectivity in the final product.
The general synthetic strategy involves sequential steps of protection, deprotection, and functional group transformation. The key challenge lies in selectively modifying certain hydroxyl groups while leaving others intact or differently functionalized. This selective derivatization requires careful choice of reagents, reaction conditions, and protecting group strategies to direct the chemistry to the desired positions on the sugar ring.
Acetylation Process
The acetylation of hydroxyl groups at positions 4 and 6 represents a critical step in the synthesis. This process typically involves treating the appropriately protected mannopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions must be carefully controlled to ensure selective acetylation at the target positions while preventing unwanted side reactions or over-acetylation.
The regioselectivity of the acetylation can be influenced by the prior protection of other hydroxyl groups, the reactivity differences between primary and secondary hydroxyl groups, and the steric environment around each position. The primary hydroxyl at position 6 generally exhibits higher reactivity compared to the secondary hydroxyl at position 4, which may necessitate strategic manipulation of reaction conditions to achieve the desired di-acetylated product.
Carbonyl Bridge Formation
The formation of the 2,3-carbonyl bridge represents another crucial step in the synthesis. This transformation typically involves treating the appropriate intermediate with carbonylating reagents under controlled conditions. The reaction must be carefully monitored to ensure complete conversion and to prevent unwanted side reactions that could compromise the yield or purity of the final product.
The installation of the carbonyl bridge creates a cyclic carbonate structure that spans positions 2 and 3 of the mannopyranoside ring. This process requires precise control of reaction parameters to ensure the correct regioselectivity and to maintain the stereochemical integrity of the sugar backbone. The resulting bridged structure significantly alters the conformational properties of the molecule, influencing its subsequent chemical behavior and applications.
Purification and Characterization
Following the synthetic transformations, the crude product undergoes purification procedures to isolate the desired Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside in high purity. Common purification techniques include column chromatography, recrystallization, and in some cases, preparative HPLC. The progress of the synthesis and the purity of intermediates and final products are typically monitored using thin-layer chromatography (TLC).
The characterization of the synthesized compound involves various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis. These methods confirm the structure, purity, and identity of the compound, ensuring its suitability for subsequent applications in research or further chemical transformations.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside, confirming its chemical composition and spatial arrangement. The 1H NMR spectrum reveals characteristic signals for the methyl protons of the acetyl groups, typically appearing as singlets around 2.0-2.2 ppm. The anomeric proton (H-1) generally shows a distinctive signal due to its unique chemical environment, while the protons at positions 2 and 3, influenced by the adjacent carbonyl group, display characteristic downfield shifts.
The 13C NMR spectrum provides complementary information, with signals for the carbonyl carbons of the acetyl groups appearing around 170 ppm and the carbonyl carbon of the 2,3-bridge showing a characteristic resonance at higher chemical shift values. The carbon atoms of the pyranose ring display signals in distinct regions of the spectrum, allowing for complete assignment of the carbon framework. The methoxy carbon and the methyl carbons of the acetyl groups also show characteristic signals, further confirming the structure.
Infrared Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside. The spectrum typically shows strong absorption bands for the C=O stretching vibrations of the acetyl groups (around 1740-1760 cm-1) and the carbonyl bridge (typically at slightly different wavenumbers due to its cyclic nature). Additional characteristic bands include C-O stretching vibrations associated with the pyranose ring and the glycosidic linkage.
The IR spectrum also reveals information about the hydroxyl groups, if any remain unmodified, and the C-H stretching vibrations of various methyl and methylene groups in the molecule. The pattern of absorption bands in the fingerprint region (below 1500 cm-1) provides a characteristic profile that can be used for identification and verification of the compound's structure.
X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside. This technique reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the molecule. The crystallographic data confirms the configuration at stereogenic centers, the conformation of the pyranose ring, and the orientation of the acetyl and carbonyl groups.
Reactivity and Chemical Behavior
Reactivity Profile
The reactivity of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is significantly influenced by its functional groups and their spatial arrangement. The acetyl groups at positions 4 and 6 can undergo hydrolysis under acidic or basic conditions, revealing the underlying hydroxyl groups. This selective deprotection can be utilized in synthetic strategies to expose specific positions for further modification while keeping other parts of the molecule protected.
The carbonyl bridge between positions 2 and 3 introduces strain and rigidity to the molecule, making it potentially reactive toward nucleophilic reagents under appropriate conditions. The bridge can undergo ring-opening reactions when treated with strong nucleophiles, leading to derivatives with altered conformational properties. The reactivity of the glycosidic bond (the methyl group at position 1) is also influenced by the electronic effects of nearby substituents, particularly the carbonyl bridge.
Influence of Steric Factors
The three-dimensional structure of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside creates specific steric environments that influence its chemical behavior. The acetyl groups introduce steric bulk that can hinder the approach of reagents from certain directions, leading to regioselective and stereoselective reactions. The carbonyl bridge further constrains the conformational flexibility of the molecule, forcing it to adopt specific spatial arrangements that affect its interactions with reagents and catalysts.
These steric factors play crucial roles in determining the outcomes of various chemical transformations, including nucleophilic substitutions, eliminations, and additions. Understanding these steric influences is essential for predicting and controlling the reactivity of the compound in synthetic applications.
Electronic Effects
The electronic properties of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside are shaped by the electron-withdrawing nature of the acetyl and carbonyl groups. These groups influence the electron density distribution throughout the molecule, affecting the reactivity of various bonds and functional groups. The electron-withdrawing effects can activate certain positions for nucleophilic attack while deactivating others toward electrophilic reagents.
Stability Considerations
The stability of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside under various conditions is an important consideration for its handling, storage, and application. The acetyl groups can undergo hydrolysis in the presence of moisture and catalytic amounts of acid or base, potentially leading to degradation over time. The carbonyl bridge may also be susceptible to hydrolysis under certain conditions, particularly in strongly basic environments.
Temperature sensitivity is another factor to consider, as elevated temperatures can accelerate various degradation pathways. Storage under controlled conditions, typically in a cool, dry environment and possibly under an inert atmosphere, helps maintain the stability and integrity of the compound for extended periods. Understanding these stability considerations is crucial for ensuring the reliability of experimental results and the reproducibility of chemical processes involving this compound.
Applications in Scientific Research
Role in Synthetic Organic Chemistry
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex carbohydrate derivatives and oligosaccharides. Its well-defined structure with selectively protected and activated positions allows chemists to perform transformations at specific sites while leaving others untouched. This selective reactivity is essential for the controlled synthesis of more complex molecules with precise structural features.
The compound can serve as a glycosyl donor in glycosylation reactions, where the methyl group at the anomeric position can be activated and replaced with another alcohol to form new glycosidic bonds. The presence of the acetyl groups and the carbonyl bridge influences the stereochemical outcome of such reactions, potentially leading to stereoselective glycosylation processes. These characteristics make the compound valuable in the synthesis of oligosaccharides with defined linkage patterns.
Applications in Biochemistry
In biochemical research, Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside and its derivatives find applications as probes for studying carbohydrate-processing enzymes and their mechanisms. The modified structure can interact with enzymes in specific ways, potentially inhibiting their activity or serving as alternative substrates that provide insights into the enzyme's specificity and catalytic properties.
The compound can also serve as a model for understanding carbohydrate-protein interactions, which are crucial in many biological processes, including cell recognition, immune response, and microbial adhesion. By systematically varying the structure and studying the resulting biological effects, researchers can gain insights into the structural requirements for specific biological activities involving mannose-containing glycoconjugates.
Analytical Applications
In analytical chemistry, Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside can serve as a reference standard for the identification and quantification of related compounds in complex mixtures. Its well-characterized spectroscopic properties provide reference data for the analysis of similar carbohydrate derivatives. The compound may also find use in the development and validation of analytical methods for carbohydrate analysis.
The distinctive structural features of the compound, particularly the carbonyl bridge and the acetyl groups, create a unique spectroscopic profile that can be utilized in various analytical techniques, including chromatography, mass spectrometry, and spectroscopic methods. This profile allows for the selective detection and quantification of the compound and its derivatives in complex matrices.
Educational Value
Beyond its research applications, Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside serves educational purposes in teaching carbohydrate chemistry, stereochemistry, and protecting group strategies. The compound exemplifies important concepts in organic synthesis, including regioselectivity, stereoselectivity, and the use of protecting groups to control reactivity. Students can learn about the importance of structural modifications in altering the chemical and biological properties of carbohydrates through the study of this compound.
The synthesis and characterization of this compound involve various techniques and principles that are fundamental to organic chemistry education, making it a valuable example for advanced laboratory courses and research training. The compound's three-dimensional structure also provides opportunities for teaching molecular modeling and structural analysis using various spectroscopic techniques.
Comparative Analysis with Related Compounds
Structural Analogs
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside belongs to a family of modified mannopyranosides with varying patterns of substitution and protection. One closely related compound is Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-a-D-mannopyranoside, which differs in the protecting groups at positions 4 and 6 (isopropylidene instead of acetyl) and the anomeric configuration (alpha instead of beta) . These structural differences significantly influence the compounds' physical properties, reactivity, and biological activities.
Other analogs include variations in the protecting groups, such as benzoyl or pivaloyl instead of acetyl, or modifications at the anomeric position, replacing the methyl group with other alkyl or aryl substituents. Each variation introduces specific changes in the compound's properties, allowing for systematic structure-activity relationship studies in various applications.
Reactivity Differences
The reactivity patterns of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside differ from those of related compounds due to its specific structural features. Compared to analogs without the carbonyl bridge, this compound exhibits altered reactivity at positions 2 and 3 due to the conformational constraints and electronic effects imposed by the cyclic carbonate structure. The acetyl groups at positions 4 and 6 also influence reactivity differently than other protecting groups such as benzyl or isopropylidene.
These reactivity differences manifest in various chemical transformations, including glycosylation reactions, where the stereochemical outcome and reaction rates can differ significantly among structural analogs. Understanding these differences is crucial for selecting the appropriate derivative for specific synthetic applications and for predicting the behavior of these compounds in complex reaction sequences.
Biological Activity Comparisons
The biological activities of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside likely differ from those of related compounds due to structural differences that influence binding to biological targets. The specific pattern of substitution affects the compound's interaction with enzymes, receptors, and other biomolecules, potentially leading to distinct biological effects compared to other mannopyranoside derivatives.
Comparative studies of biological activities across a series of structural analogs can reveal important structure-activity relationships, identifying the structural features that are crucial for specific biological effects. Such studies help in the rational design of optimized compounds with enhanced activity, selectivity, or other desirable properties for particular biological applications.
Table: Comparative Analysis of Mannopyranoside Derivatives
| Compound | Protecting Groups | Anomeric Configuration | Molecular Weight | Key Differences in Reactivity |
|---|---|---|---|---|
| Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside | Acetyl at 4,6; Carbonyl at 2,3 | Beta | 304.251 | Enhanced reactivity toward nucleophiles due to strain in the carbonyl bridge |
| Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-a-D-mannopyranoside | Carbonyl at 2,3; Isopropylidene at 4,6 | Alpha | 260.241 | Different solubility profile; altered reactivity at positions 4 and 6 |
| Unmodified Methyl b-D-mannopyranoside | None | Beta | 194.18 | Higher reactivity of all hydroxyl groups; greater conformational flexibility |
Future Research Directions
Synthetic Methodology Advancements
Future research on Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside could focus on developing improved synthetic methodologies to enhance yield, stereoselectivity, and environmental sustainability. New catalytic systems for selective acetylation and carbonylation could streamline the synthesis process, making the compound more readily available for various applications. Additionally, alternative protecting group strategies could be explored to enable more diverse structural modifications and to facilitate specific transformations.
Exploration of Novel Derivatives
The basic structure of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside could serve as a platform for developing novel derivatives with enhanced properties or specific functionalities. Systematic modifications at various positions, particularly the anomeric center and the acetyl groups, could generate libraries of compounds for structure-activity relationship studies in different applications.
Introducing functional groups that enable bioconjugation, such as azides, alkynes, or activated esters, could expand the utility of these compounds in chemical biology and materials science. Such functionalized derivatives could serve as building blocks for more complex structures or as probes for studying biological systems through click chemistry or other bioorthogonal reactions.
Expanded Biological Evaluations
The biological activities of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside and its derivatives warrant more comprehensive investigation across various biological systems. Screening these compounds against panels of enzymes, receptors, and microorganisms could reveal unexpected activities and potential applications in drug discovery or biological research. Specific areas of interest might include antimicrobial activity, enzyme inhibition, immunomodulation, and effects on carbohydrate metabolism.
Detailed mechanistic studies of any observed biological effects would provide insights into the molecular basis of these activities, guiding the rational design of optimized compounds with enhanced potency, selectivity, or other desirable properties. Such studies would contribute to our understanding of carbohydrate-mediated biological processes and potentially lead to new therapeutic approaches.
Applications in Materials Science
The unique structural features of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside suggest potential applications in materials science that remain largely unexplored. The compound could serve as a building block for carbohydrate-based materials with specific properties, such as biodegradable polymers, supramolecular assemblies, or functional materials with recognition properties. The defined stereochemistry and functional group pattern could enable the creation of materials with ordered structures and specific interactions.
Research in this direction would bridge carbohydrate chemistry with materials science, potentially leading to novel materials with applications in areas such as drug delivery, tissue engineering, sensing, or catalysis. The renewable nature of carbohydrate-based starting materials also aligns with growing interest in sustainable and bio-based materials for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume